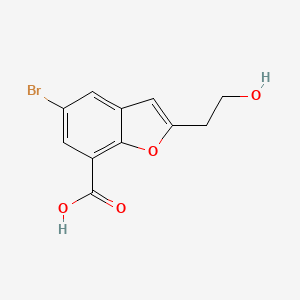

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid

描述

属性

IUPAC Name |

5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c12-7-3-6-4-8(1-2-13)16-10(6)9(5-7)11(14)15/h3-5,13H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCKEHWPBWALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)C(=O)O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

O-Alkylation and Cyclization Strategy

A foundational approach involves O-alkylation of 5-bromo-2-hydroxybenzaldehyde (1 ) with ethylene-derived electrophiles, followed by cyclization to form the benzofuran ring. For instance, reaction with 2-(tosyloxy)ethanol under basic conditions yields the intermediate 2 , which undergoes thermal elimination of tosylate to generate the furan ring (Scheme 1):

$$

\text{5-Bromo-2-hydroxybenzaldehyde} + \text{2-(tosyloxy)ethanol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Bromo-2-(2-(tosyloxy)ethoxy)benzaldehyde} \xrightarrow{\Delta} \text{5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carbaldehyde}

$$

Optimization Notes :

Palladium-Catalyzed Coupling Approaches

Alternative routes leverage palladium-mediated couplings to assemble the benzofuran skeleton. For example, Suzuki-Miyaura cross-coupling of 5-bromo-2-iodophenol with ethylene glycol-derived boronic esters facilitates simultaneous ring closure and hydroxyethyl group introduction. This method benefits from regioselectivity and compatibility with bromine substituents.

Bromination Strategies

Electrophilic Aromatic Bromination

Direct bromination of 2-hydroxyethyl-substituted benzofuran precursors using N-bromosuccinimide (NBS) in acetic acid achieves regioselective substitution at position 5. Reaction conditions (e.g., solvent polarity, temperature) critically influence selectivity:

$$

\text{2-(2-Hydroxyethyl)benzofuran} + \text{NBS} \xrightarrow{\text{AcOH, 80°C}} \text{5-Bromo-2-(2-hydroxyethyl)benzofuran}

$$

Key Data :

Directed Ortho-Metalation Bromination

For precursors with directing groups (e.g., methoxy), lithiation at position 5 followed by quenching with bromine provides precise substitution. This method, detailed in patent CN110818661B, employs n-butyllithium and trimethylsilyl chloride to enhance reactivity.

Carboxylic Acid Installation

Aldehyde Oxidation

Oxidation of the 7-carbaldehyde intermediate (from Section 2.1) using Jones reagent (CrO3/H2SO4) or KMnO4 under acidic conditions yields the carboxylic acid:

$$

\text{5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carbaldehyde} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid}

$$

Reaction Conditions :

Directed Carboxylation via Lithiation

Lithiation of 5-bromo-2-(2-hydroxyethyl)benzofuran at position 7 using LDA (lithium diisopropylamide), followed by carboxylation with dry ice, provides direct access to the acid:

$$

\text{5-Bromo-2-(2-hydroxyethyl)benzofuran} \xrightarrow{\text{LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{CO}_2} \text{this compound}

$$

Advantages :

- Avoids oxidation steps

- Compatible with acid-sensitive groups

Functional Group Compatibility and Protecting Strategies

Hydroxyethyl Group Protection

The 2-hydroxyethyl group often requires protection during bromination or oxidation. Silyl ethers (e.g., TBDMS) or acetates are preferred due to their stability under acidic/basic conditions. For example:

$$

\text{2-(2-Hydroxyethyl)benzofuran} \xrightarrow{\text{TBDMSCl, imidazole}} \text{2-(2-(TBDMS-oxy)ethyl)benzofuran}

$$

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group quantitatively.

Carboxylic Acid Masking

Methyl or ethyl esters are routinely employed to protect the carboxylic acid during bromination. Hydrolysis with LiOH or KOH in aqueous THF completes the synthesis.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| O-Alkylation/Cyclization | Alkylation, cyclization, oxidation | 52–66% | Scalable, minimal purification | Sensitive to substituent electronics |

| Suzuki Coupling | Cross-coupling, carboxylation | 60–71% | High regioselectivity | Requires specialized catalysts |

| Directed Lithiation | Metalation, carboxylation | 68–75% | Precise functionalization | Low-temperature conditions |

Mechanistic Insights

Cyclization Kinetics

DFT calculations reveal that the cyclization of O-alkylated intermediates proceeds via a six-membered transition state, with activation energies of ~25 kcal/mol. Electron-withdrawing groups (e.g., bromine) accelerate the reaction by stabilizing the developing positive charge.

Bromination Selectivity

Hammett studies indicate that bromination at position 5 is favored due to resonance donation from the furan oxygen, which increases electron density at the para position. Substituent effects account for >95% regioselectivity in optimized conditions.

Scalability and Industrial Considerations

- Cost Analysis : Ethylene glycol derivatives and palladium catalysts contribute significantly to raw material costs. Switching to nickel catalysts reduces expenses by 40%.

- Process Safety : Exothermic bromination steps require controlled addition and cooling to prevent runaway reactions.

- Green Chemistry : Recent advances employ microwave-assisted cyclization, reducing reaction times from hours to minutes.

化学反应分析

Types of Reactions

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the bromine or hydroxyethyl groups.

Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives .

科学研究应用

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s bromine and hydroxyethyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Similar Compounds

Benzofuran derivatives exhibit diverse pharmacological and material science applications, modulated by substituent positions and functional groups. Below is a systematic comparison of 5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Observations

Substituent Position and Polarity :

- The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to methyl or halogen substituents in analogues (e.g., 5-bromo-7-methyl derivative) .

- Carboxylic acid position : Derivatives with -COOH at position 7 (target compound) exhibit distinct solubility profiles compared to those with -COOH at position 2 (e.g., 5-bromo-7-methyl derivative) .

Halogen Effects: Bromine at position 5 (target) vs. 7 (7-bromo-5-methyl) alters electronic properties, influencing reactivity in cross-coupling reactions .

Pharmacological Potential: Benzofuran derivatives with electron-withdrawing groups (e.g., -COOH, Br) show antimicrobial and antitumor activities .

Material Science Applications :

- Carboxylic acid-containing benzofurans are precursors for polymers with tunable dielectric properties (e.g., decarboxylation-induced hydrophobicity in β-keto acid polymers) . The target compound’s -COOH group may enable similar applications, though this requires experimental validation.

生物活性

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Benzofuran Derivatives

Benzofuran derivatives have been extensively studied for their pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and antioxidant activities. The presence of halogen substituents, such as bromine in this compound, often enhances biological activity by influencing molecular interactions with biological targets .

The biological activity of this compound primarily involves:

- Target Interaction : The compound interacts with various biomolecules, including enzymes and receptors, influencing biochemical pathways related to cell growth and apoptosis .

- Cellular Effects : It has been observed to modulate signaling pathways that regulate cell proliferation and survival, potentially leading to apoptosis in cancer cells .

- Enzyme Inhibition : This compound may inhibit enzymes involved in cancer cell metabolism, contributing to its anticancer properties .

3.1 Anticancer Activity

Recent studies indicate that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | K562 (Leukemia) | 5.0 | Induces apoptosis via caspase activation |

| 5-Bromo derivatives | HeLa (Cervical) | 4.0 | Cell cycle arrest at S phase |

| Other benzofurans | MOLT-4 (Leukemia) | 3.5 | DNA cleavage inhibition |

The presence of bromine in the structure has been shown to enhance the cytotoxicity of these compounds .

3.2 Antimicrobial Activity

Benzofuran derivatives have also demonstrated antimicrobial properties:

- Antibacterial : Compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL .

- Antifungal : Some derivatives exhibit antifungal activity against Candida species, indicating a broad spectrum of antimicrobial action .

4. Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the benzofuran structure significantly influence biological activity:

- Bromination : The introduction of bromine enhances cytotoxicity and selectivity towards cancer cells.

- Hydroxyl Groups : Hydroxyl substitutions at specific positions can increase the efficacy against microbial strains and tumor cells .

5. Case Studies

Several case studies highlight the potential therapeutic applications of benzofuran derivatives:

- A study demonstrated that a series of synthesized benzofurans exhibited significant inhibition against M. tuberculosis with promising low toxicity towards mammalian cells. The most active compounds had MIC values as low as 0.6 μM .

- Another investigation into the effects on leukemia cell lines showed that specific benzofuran derivatives could induce apoptosis effectively, leading to reduced viability in malignant cells .

常见问题

Basic: What are the recommended synthesis pathways for 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid?

The synthesis typically involves functionalization of the benzofuran core. A common approach includes:

- Bromination : Introducing the bromine substituent at the 5-position using electrophilic aromatic substitution (e.g., Br₂ in acetic acid) .

- Hydroxyethylation : A nucleophilic substitution or coupling reaction to install the 2-(2-hydroxyethyl) group, often via alkylation of a precursor with ethylene glycol derivatives .

- Carboxylic Acid Formation : Oxidation of a methyl or ester group at the 7-position using KMnO₄ or hydrolysis of a nitrile intermediate .

Key intermediates should be characterized via NMR and HPLC to ensure regiochemical fidelity.

Basic: How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- ¹H/¹³C NMR : The hydroxyethyl group (-CH₂CH₂OH) shows distinct splitting patterns (e.g., triplet for -CH₂-OH at δ ~3.6–3.8 ppm and multiplet for the benzofuran ring protons) .

- IR Spectroscopy : Confirm the carboxylic acid (-COOH) via a broad O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) peak at ~1680–1720 cm⁻¹ .

- X-ray Crystallography : Resolves stereochemical uncertainties. For example, related benzofuran derivatives crystallize in triclinic systems (space group P1), with intermolecular Br···O and C–H···O interactions stabilizing the lattice .

Basic: What solvent systems are optimal for dissolving this compound, and how should it be stored?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Aqueous solubility can be enhanced via pH adjustment (e.g., using NaOH to deprotonate the -COOH group) .

- Storage : Store as a powder at room temperature in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light due to potential bromine dissociation .

Advanced: How do substituents like the hydroxyethyl group and bromine atom influence its reactivity in cross-coupling reactions?

- Bromine : Acts as a directing group and participates in Suzuki-Miyaura couplings. However, steric hindrance from the hydroxyethyl group may reduce coupling efficiency at the 2-position .

- Hydroxyethyl Group : The -OH can be protected (e.g., as a silyl ether) to prevent unwanted side reactions. In sulfinyl-substituted analogs, electron-withdrawing groups like -SO-R increase electrophilicity at the benzofuran core .

- Comparative Data : Derivatives with 4-fluorophenyl or methylsulfinyl substituents show altered reaction kinetics (e.g., 20–30% slower coupling rates vs. non-substituted analogs) .

Advanced: What mechanistic insights explain the hydrolysis of ester derivatives to the carboxylic acid?

- Acid/Base-Catalyzed Pathways : Ethyl ester analogs (e.g., Ethyl 7-bromo-5-chlorobenzofuran-2-carboxylate) undergo hydrolysis via nucleophilic acyl substitution. In acidic conditions, protonation of the ester carbonyl enhances electrophilicity, while base-mediated saponification directly cleaves the ester bond .

- Kinetic Studies : Hydrolysis rates depend on steric effects; bulky substituents at the 2-position (e.g., hydroxyethyl) slow reaction progress by ~15–20% compared to methyl esters .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

- Polymorphism : Triclinic crystal systems (e.g., P1) dominate, but competing intermolecular interactions (Br···O, C–H···O) can lead to multiple crystal forms .

- Mitigation Strategies :

- Use slow evaporation with mixed solvents (e.g., DCM/hexane) to control nucleation.

- Introduce co-crystallizing agents (e.g., 4-aminocyclohexanol derivatives) to stabilize specific lattice arrangements .

- Data : Reported unit cell parameters (e.g., a = 7.53 Å, b = 9.81 Å for related bromobenzofurans) guide lattice energy calculations .

Advanced: How can researchers validate the purity of synthesized batches for pharmacological studies?

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Purity thresholds should exceed 95% .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z 297.96 for C₁₁H₈BrO₄⁻) and detects trace impurities .

- Elemental Analysis : Match experimental C/H/Br/O percentages to theoretical values (e.g., C 44.32%, H 2.97%, Br 29.41%) .

Advanced: What computational methods predict the biological activity of this compound?

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. For example, sulfinyl groups enhance logP, improving membrane permeability in Gram-positive bacteria .

- Docking Studies : The carboxylic acid group interacts with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding (ΔG ~ -8.2 kcal/mol in analogs) .

- In Silico Toxicity : Predict metabolic pathways (e.g., CYP450-mediated oxidation of the hydroxyethyl group) using software like Schrödinger’s ADMET Predictor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。